molecular formula C19H22N2O2 B4741730 4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide

4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide

Cat. No. B4741730
M. Wt: 310.4 g/mol
InChI Key: RROMCCWBQGKCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide is a chemical compound that has been widely used in scientific research for its various applications. It is a synthetic compound that is commonly referred to as 4-MMBB. The compound has been used in various research fields, including pharmacology, biochemistry, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-MMBB involves its binding to GPR35, which is a member of the GPCR family. Upon binding, 4-MMBB activates the GPR35 signaling pathway, leading to the activation of downstream effectors, including G proteins and second messengers. The activation of the GPR35 signaling pathway has been shown to regulate various physiological processes, including immune response, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-MMBB has various biochemical and physiological effects, including the modulation of immune response and inflammation. The activation of the GPR35 signaling pathway by 4-MMBB has been shown to regulate the production of cytokines and chemokines, which are involved in immune response and inflammation. Additionally, 4-MMBB has been shown to regulate cell proliferation and migration, which are crucial processes in various physiological and pathological conditions.

Advantages and Limitations for Lab Experiments

The use of 4-MMBB in lab experiments has several advantages, including its high selectivity and potency in activating the GPR35 signaling pathway. Additionally, 4-MMBB is a synthetic compound, which allows for easy modification and optimization of its structure for specific research applications. However, the limitations of 4-MMBB include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

The use of 4-MMBB in scientific research has opened up various avenues for future studies. Some of the future directions for research include the identification of novel ligands for GPR35, the development of 4-MMBB derivatives with improved pharmacological properties, and the elucidation of the role of GPR35 in various physiological and pathological conditions.
Conclusion:
In conclusion, 4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide is a synthetic compound that has been widely used in scientific research for its various applications. The compound has been shown to selectively bind to the GPR35 receptor and activate its signaling pathway, leading to various biochemical and physiological effects. The use of 4-MMBB in lab experiments has several advantages, including its high selectivity and potency, but also has limitations such as its limited solubility and potential toxicity. The future directions for research include the identification of novel ligands for GPR35 and the development of 4-MMBB derivatives with improved pharmacological properties.

Scientific Research Applications

4-MMBB has been used in various scientific research applications, including as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, including neurotransmission, hormone secretion, and immune response. 4-MMBB has been shown to selectively bind to the G protein-coupled receptor 35 (GPR35) and activate its signaling pathway.

properties

IUPAC Name

4-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-2-6-17(7-3-15)19(22)20-14-16-4-8-18(9-5-16)21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROMCCWBQGKCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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